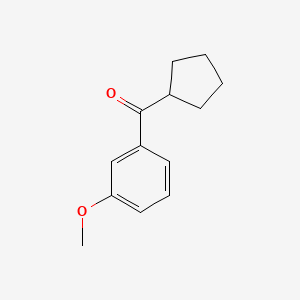

Cyclopentyl 3-methoxyphenyl ketone

Descripción general

Descripción

Cyclopentyl 3-methoxyphenyl ketone is an organic compound with the molecular formula C13H16O2. It is a colorless oil that is used in various chemical synthesis processes. The compound is known for its unique structure, which includes a cyclopentyl group attached to a 3-methoxyphenyl ketone moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopentyl 3-methoxyphenyl ketone can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzonitrile with cyclopentylmagnesium bromide. This reaction typically occurs in an ethereal solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the compound can be produced by treating 3-methoxyphenyl cyclopentyl ketone with copper (II) bromide in ethyl acetate. The suspension is heated to reflux for several hours to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopentyl 3-methoxyphenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-methoxybenzoic acid.

Reduction: Cyclopentyl 3-methoxyphenyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cyclopentyl 3-methoxyphenyl ketone serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

- Synthesis of Ketamine : One of the notable applications is in the synthesis of ketamine, a widely used anesthetic. This compound acts as a precursor in the production of this compound, which is essential for its anesthetic properties. The synthesis process often involves reactions that enhance yield and purity, making this compound a key component in pharmaceutical manufacturing .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

- Anticancer Properties : Recent studies have indicated that derivatives of this compound exhibit anticancer activity. For instance, research into bis-chalcone derivatives has shown that modifications to the structure can enhance their efficacy as xanthine oxidase inhibitors, which are relevant in cancer treatment .

- Biological Activity : The compound's ability to interact with biological systems has led to investigations into its effects on various enzymes and pathways. Molecular docking studies suggest that this compound and its derivatives may inhibit specific targets involved in disease processes .

Chemical Properties and Safety

Understanding the physical and chemical properties of this compound is crucial for its application:

| Property | Value |

|---|---|

| Boiling Point | Approximately |

| Density | |

| Safety Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

These properties inform researchers about handling protocols and potential hazards associated with the compound.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis Techniques : A recent patent outlines an efficient synthesis method for cyclopentyl phenyl ketone, emphasizing reduced costs and improved yields. This method utilizes readily available reagents and simplifies the purification process, which is beneficial for large-scale production .

- Biological Evaluations : Studies have demonstrated that modifications of this compound can lead to compounds with enhanced biological activity against specific targets like xanthine oxidase, showing promise for further development as therapeutic agents .

Mecanismo De Acción

The mechanism of action of cyclopentyl 3-methoxyphenyl ketone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparación Con Compuestos Similares

Cyclopentyl 3-methoxyphenyl ketone can be compared with other similar compounds such as:

Cyclopentyl phenyl ketone: Lacks the methoxy group, making it less reactive in certain substitution reactions.

3-methoxyphenyl acetone: Contains an acetone group instead of a cyclopentyl group, leading to different reactivity and applications.

Cyclopentyl 4-methoxyphenyl ketone: The methoxy group is positioned differently, affecting its chemical behavior.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of both the cyclopentyl and methoxyphenyl groups, making it versatile for various chemical transformations .

Actividad Biológica

Cyclopentyl 3-methoxyphenyl ketone (CPM-Ketone) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of CPM-Ketone, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H20O2. It features a cyclopentyl group attached to a 3-methoxyphenyl moiety via a ketone functional group. The methoxy group at the meta position is significant as it influences the compound's reactivity and biological interactions.

Synthesis

CPM-Ketone can be synthesized through several methods, including:

- Friedel-Crafts Acylation : This method involves reacting cyclopentanone with 3-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions and precise temperature control to optimize yield and purity.

- Grignard Reactions : Another synthetic route includes using Grignard reagents to form the ketone from appropriate precursors, allowing for variations in substituents on the phenyl ring .

The biological activity of CPM-Ketone primarily involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various physiological effects. Notably, compounds with similar structures have shown promise as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cellular signaling pathways .

Antimicrobial Activity

Research indicates that CPM-Ketone exhibits antimicrobial properties. Its structure allows it to interact with bacterial cell membranes or inhibit crucial enzymes necessary for bacterial growth. For instance, studies have shown that phenolic compounds often demonstrate significant antibacterial activity against resistant strains of bacteria .

Anti-inflammatory Properties

CPM-Ketone has also been investigated for its potential anti-inflammatory effects. Compounds with methoxy groups have been associated with reduced inflammation markers in vitro, suggesting that CPM-Ketone could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

- PDE Inhibition : A study on phenyl alkyl ketones identified several derivatives with submicromolar IC50 values against PDE4, indicating strong inhibitory activity. CPM-Ketone's structural characteristics may contribute to similar or enhanced potency compared to other derivatives .

- Antibacterial Efficacy : In vitro studies demonstrated that compounds similar to CPM-Ketone showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the methoxy group was crucial for enhancing antibacterial efficacy, likely due to its role in facilitating membrane penetration or enzyme inhibition .

- Toxicological Assessments : Preliminary toxicity assessments indicate that CPM-Ketone exhibits low toxicity profiles in mammalian cell lines, making it a candidate for further development as a therapeutic agent.

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, PDE inhibitor | <0.1 | Strong activity against resistant strains |

| Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone | Antimicrobial | <0.05 | Higher potency than meta-substituted analogs |

| Cyclopentyl 2-(3-chlorophenyl)ethyl ketone | Moderate antibacterial | >0.5 | Less effective than methoxy-substituted variants |

Propiedades

IUPAC Name |

cyclopentyl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIRSHXGEOMEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481924 | |

| Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339549-67-6 | |

| Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.